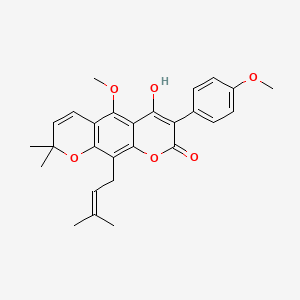
Lonchocarpenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lonchocarpenin is a hydroxycoumarin compound with the chemical formula C₂₇H₂₈O₆ . It is characterized by a 2H,8H-benzo[1,2-b:5,4-b’]dipyran-2-one structure, substituted by a hydroxy group at position 4, a methoxy group at position 5, a 4-methoxyphenyl group at position 3, and two methyl groups at position 8 . This compound is primarily found in the stem bark of the plant Millettia richardiana , which is native to Madagascar .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lonchocarpenin typically involves the extraction from natural sources, particularly from the stem bark of Millettia richardiana . The extraction process often employs solvents such as dichloromethane and methanol . The isolation of this compound is achieved through chromatographic techniques, including column chromatography and high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily obtained from natural sources. advancements in synthetic organic chemistry may pave the way for more efficient synthetic routes in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Lonchocarpenin undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 4 can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted coumarins.
Wissenschaftliche Forschungsanwendungen
Lonchocarpenin has several scientific research applications, including:
Antiprotozoal Activity: It has shown significant activity against protozoal infections, including those caused by Plasmodium falciparum , Leishmania donovani , and Trypanosoma brucei brucei .
Antifungal Activity: It exhibits antifungal properties against various fungal strains.
Phytochemical Studies: It is used in the study of plant metabolites and their biological activities.
Wirkmechanismus
The mechanism of action of lonchocarpenin involves its interaction with cellular targets in protozoa and fungi. It disrupts the metabolic pathways of these organisms, leading to their death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betulinic Acid: Another compound found in Millettia richardiana with antiprotozoal activity.
β-Amyrin: A triterpene with similar biological activities.
Lupeol: A triterpenoid with antifungal and antiprotozoal properties.
Uniqueness
Lonchocarpenin is unique due to its specific substitution pattern on the coumarin ring, which contributes to its distinct biological activities. Its combination of hydroxy, methoxy, and methoxyphenyl groups makes it a valuable compound for research in natural product chemistry and pharmacology .
Eigenschaften
CAS-Nummer |
22263-56-5 |
|---|---|
Molekularformel |
C27H28O6 |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
6-hydroxy-5-methoxy-7-(4-methoxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C27H28O6/c1-15(2)7-12-18-23-19(13-14-27(3,4)33-23)24(31-6)21-22(28)20(26(29)32-25(18)21)16-8-10-17(30-5)11-9-16/h7-11,13-14,28H,12H2,1-6H3 |
InChI-Schlüssel |
CCYKXDPVYWRNMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(C=C3)(C)C)OC)C(=C(C(=O)O2)C4=CC=C(C=C4)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















